2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound that contains oxazole and oxadiazole rings. These rings are known for their significant biological activities and are commonly used in medicinal chemistry for the development of novel therapeutic agents . The compound’s structure includes a benzamide moiety, which is a common feature in many bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a solid acid catalyst is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through non-covalent interactions, leading to changes in their activity and function . This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A heterocyclic compound with a five-membered ring containing oxygen and nitrogen atoms.
Isoxazole: Similar to oxazole but with different positions of oxygen and nitrogen atoms.
1,2,4-Oxadiazole: Another heterocyclic compound with a five-membered ring containing nitrogen and oxygen atoms.
Uniqueness
2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its combination of oxazole and oxadiazole rings, which confer a broad spectrum of biological activities. This makes it a valuable compound for developing new therapeutic agents and studying various biological processes .
Biological Activity
2,5-Dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a benzamide core with dichloro substitutions and fused oxazole and oxadiazole rings, which enhance its chemical reactivity and biological interactions. This article aims to explore the biological activity of this compound, supported by relevant data tables and case studies.
The molecular formula of this compound is C12H8Cl2N4O3 with a molecular weight of approximately 303.11 g/mol. The presence of chlorine atoms contributes to its reactivity and potential biological activity .
Synthesis
The synthesis of this compound typically involves multi-step reactions using readily available precursors. Key steps include:
- Formation of the oxazole ring.
- Introduction of the dichloro substituents.
- Coupling with the benzamide moiety.
Various solvents and catalysts are utilized to optimize yields and purity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating a series of benzamides containing oxadiazole moieties, several derivatives showed better inhibition rates against fungal pathogens compared to standard treatments like pyraclostrobin .
Compound | Inhibition Rate (%) | Comparison to Pyraclostrobin (%) |
---|---|---|
10a | 84.4 | Better |
10b | 80.8 | Comparable |
10g | 81.1 | Comparable |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study focused on oxadiazole derivatives demonstrated that certain compounds exhibited cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The mechanism involved interaction with topoisomerase I, suggesting potential as an anti-topoisomerase agent .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 | Varies | Topoisomerase I inhibition |
HeLa | Varies | Topoisomerase I inhibition |
Study on Zebrafish Embryos
In a toxicity assessment involving zebrafish embryos, the compound demonstrated low toxicity while maintaining significant biological activity against various pathogens . This suggests its potential for therapeutic applications with minimal side effects.
Fragment-Based Drug Design
Research employing fragment-based drug design highlighted the effectiveness of oxadiazole compounds in inhibiting specific enzymes linked to disease pathways. This approach yielded compounds with enhanced solubility and metabolic stability .
Properties
IUPAC Name |
2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N4O3/c13-6-1-2-8(14)7(5-6)10(19)16-12-18-17-11(20-12)9-3-4-15-21-9/h1-5H,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCHETJQYRJLSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NN=C(O2)C3=CC=NO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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